Ammonium succinate is a chemical compound formed from succinic acid and ammonium ions. It is primarily recognized as a salt of succinic acid, characterized by the formula . This compound exists in various forms, including polymorphs, and exhibits unique structural properties due to the presence of ammonium ions which influence its crystallization and solubility characteristics .
Research suggests that ammonium succinate may play a role in various biological processes, including:
Biologically, ammonium succinate is significant as it serves as a precursor in metabolic pathways, particularly in the tricarboxylic acid cycle. In this cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, playing a crucial role in cellular respiration and energy production. Additionally, it is involved in the gamma-aminobutyric acid (GABA) shunt, which recycles GABA into the tricarboxylic acid cycle .
Ammonium succinate can be synthesized through various methods:
Ammonium succinate has diverse applications across various fields:
Studies on ammonium succinate have explored its interactions with other compounds and biological systems. For instance, its role in metabolic pathways has been investigated to understand how it influences energy production and cellular metabolism. Additionally, its interaction with enzymes involved in the tricarboxylic acid cycle has been studied to elucidate its biochemical significance .
Ammonium succinate shares similarities with other compounds derived from succinic acid or related structures. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Succinic Acid | Diprotic acid involved in energy metabolism | |
Diammonium Succinate | Contains two ammonium ions; higher solubility | |
Succinimide | Formed from dehydration of ammonium succinate | |
Sodium Succinate | Sodium salt form; used as a food additive |
Ammonium succinate's uniqueness lies in its ability to participate actively in metabolic processes while also serving as a nitrogen source for plants and microorganisms. Its dual role as both a nutrient and a metabolic intermediate distinguishes it from similar compounds like sodium or diammonium succinate.
Ammonium succinate is a chemical compound with the molecular formula C₄H₁₂N₂O₄, representing a diammonium salt of succinic acid [1] [2] [3]. The compound possesses a molecular weight of 152.15 grams per mole, as determined through mass spectrometric analysis and confirmed by multiple independent sources [4] [36]. The International Union of Pure and Applied Chemistry systematic name for this compound is diammonium butanedioate, reflecting its chemical structure as the salt formed between butanedioic acid and ammonia [2] [38].
The compound can be represented by the Chemical Abstracts Service registry number 2226-88-2, which serves as its primary identification code in chemical databases worldwide [1] [3] [39]. An alternative Chemical Abstracts Service number, 15574-09-1, has also been assigned to certain forms of the compound [6] [39]. The compound exhibits the International Chemical Identifier key NHJPVZLSLOHJDM-UHFFFAOYSA-N, providing a standardized method for computational identification [2] [36].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₁₂N₂O₄ | [1] [2] |
Molecular Weight | 152.15 g/mol | [4] [36] |
Chemical Abstracts Service Number | 2226-88-2 | [1] [3] |
International Chemical Identifier Key | NHJPVZLSLOHJDM-UHFFFAOYSA-N | [2] [36] |
International Union of Pure and Applied Chemistry Name | diammonium butanedioate | [2] [38] |
The structural composition of ammonium succinate consists of two ammonium cations (NH₄⁺) and one succinate dianion (C₄H₄O₄²⁻) [3] [17]. The succinate moiety contains a four-carbon chain with carboxylate groups at both termini, creating a dicarboxylate anion that can interact with multiple cationic species [3] [26]. The compound appears as white crystalline powder or crystals at standard temperature and pressure conditions [29] [31].
Thermodynamic data indicates that ammonium succinate exhibits a constant pressure heat capacity of 258.2 joules per mole per Kelvin at 323 Kelvin, as determined through calorimetric measurements [36]. The compound demonstrates high solubility in water while remaining insoluble in ethyl ether, reflecting the ionic nature of its bonding [31] [26].
The crystallographic structure of ammonium succinate has been extensively characterized through X-ray diffraction studies, revealing important details about its solid-state organization [9] [14] [15]. The compound crystallizes in the triclinic crystal system with space group P-1 (space group number 2), which represents the lowest symmetry crystal system [21] [22]. This space group is characterized by the Hermann-Mauguin symbol P-1 and the Hall space group symbol -P 1 [21] [24].
Detailed crystallographic parameters have been determined at various temperatures through single-crystal X-ray diffraction analysis [14] [15] [21]. At 80 Kelvin, the unit cell parameters are: a = 7.456 ± 0.001 Ångströms, b = 8.813 ± 0.002 Ångströms, c = 4.6806 ± 0.0005 Ångströms [21]. The unit cell angles are: α = 91.74 ± 0.01°, β = 92.85 ± 0.01°, γ = 101.11 ± 0.01° [21]. These measurements yield a unit cell volume of 301.17 ± 0.09 cubic Ångströms [21].
Crystallographic Parameter | Value (80 K) | Uncertainty | Reference |
---|---|---|---|
Crystal System | Triclinic | - | [21] [22] |
Space Group | P-1 | - | [21] [24] |
a-axis | 7.456 Å | ± 0.001 Å | [21] |
b-axis | 8.813 Å | ± 0.002 Å | [21] |
c-axis | 4.6806 Å | ± 0.0005 Å | [21] |
α angle | 91.74° | ± 0.01° | [21] |
β angle | 92.85° | ± 0.01° | [21] |
γ angle | 101.11° | ± 0.01° | [21] |
Unit Cell Volume | 301.17 ų | ± 0.09 ų | [21] |
Z value | 2 | - | [9] [22] |
Temperature-dependent crystallographic studies have revealed that ammonium succinate undergoes a second-order phase transition around 170 Kelvin [9] [14] [15]. This phase transition has been investigated through variable-temperature X-ray diffraction experiments conducted at temperatures ranging from 20 Kelvin to 297 Kelvin [14] [15]. The space group remains P-1 both above and below the transition temperature, indicating that no symmetry change occurs during the phase transition [9] [22].
The structural analysis demonstrates that the crystal structure consists of alternating layers of ammonium cations and succinate anions [14] [17]. The succinate anions adopt an extended conformation within the crystal lattice, with the carboxylate groups positioned to optimize electrostatic interactions with surrounding ammonium cations [14] [17]. The geometric arrangement facilitates the formation of extensive hydrogen bonding networks that stabilize the overall crystal structure [14] [15].
Research findings indicate that the phase transition at 170 Kelvin involves subtle changes in hydrogen bonding geometries rather than major structural rearrangements [14] [15]. The transition affects primarily the geometry of nitrogen-hydrogen to oxygen hydrogen bonds between ammonium and succinate ions, while maintaining the overall crystal structure integrity [9] [15].
The ionic interactions within ammonium succinate are dominated by electrostatic forces between the positively charged ammonium cations and the negatively charged succinate dianions [17] [18] [19]. These interactions are complemented by an extensive network of hydrogen bonds that provide additional structural stability and influence the compound's physical properties [14] [15] [17].
Spectroscopic investigations have revealed that ammonium cations participate in multiple hydrogen bonding interactions with the carboxylate oxygen atoms of the succinate anions [17] [19] [43]. Nuclear magnetic resonance studies of ammonium-containing systems demonstrate that the ammonium ion exhibits characteristic spectroscopic signatures that can be used to monitor its coordination environment [41] [42] [45]. The nitrogen-14 nuclear magnetic resonance spectroscopy of ammonium salts shows quadrupole coupling constants ranging from approximately 20 kilohertz to 1 megahertz, with asymmetry parameters spanning the full range from 0 to 1 [45].
Interaction Type | Characteristic Distance | Energy Range | Reference |
---|---|---|---|
Electrostatic (NH₄⁺-COO⁻) | 2.8-3.2 Å | Strong | [17] [19] |
Hydrogen Bonding (N-H···O) | 2.7-3.0 Å | Moderate to Strong | [14] [15] |
Van der Waals | 3.5-4.0 Å | Weak | [17] |
Detailed analysis of hydrogen bonding patterns reveals that each ammonium cation can form up to four hydrogen bonds with surrounding carboxylate oxygen atoms [14] [15] [17]. The geometry of these hydrogen bonds varies with temperature, particularly around the phase transition temperature of 170 Kelvin [14] [15]. Below this temperature, certain hydrogen bond distances increase while others decrease, indicating a cooperative reorganization of the hydrogen bonding network [14] [15].
Vibrational spectroscopic studies provide additional insights into the coordination chemistry of ammonium succinate [43] [44] [46]. Infrared spectroscopy reveals characteristic absorption bands associated with nitrogen-hydrogen stretching vibrations in the ammonium cations, typically appearing in the frequency range of 2600 to 3400 wavenumbers [43] [46]. These bands exhibit sensitivity to the local coordination environment and hydrogen bonding interactions [43] [46].
The coordination behavior of ammonium ions in succinate systems demonstrates the importance of directional hydrogen bonding interactions rather than purely electrostatic forces [18] [20]. Research has shown that quaternary ammonium species interact with carboxylate anions through specific nitrogen-carbon-hydrogen hydrogen bonding interactions, which contribute significantly to the overall stability of the ionic assembly [18] [20].
Irritant